molecular formula C8H16N2O2 B13201051 2-methoxy-N-[(3R)-piperidin-3-yl]acetamide

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide

Cat. No.: B13201051
M. Wt: 172.22 g/mol
InChI Key: RFXWGRKTCDNKCL-SSDOTTSWSA-N
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Description

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(3R)-piperidin-3-yl]acetamide typically involves the reaction of piperidine derivatives with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(3R)-piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide can be compared with other piperidine derivatives, such as:

    2-Methoxy-N-[(3R,6S,7R)-7-methoxy-3,6,9-trimethyl-10-oxo-4-(3-pyridinylacetyl)-3,4,5,6,7,8,9,10-octahydro-2H-1,4,9-benzoxadiazacyclododecin-12-yl]acetamide: This compound has a more complex structure and different biological activities.

    2-Methoxy-N-[(3R,6S,7S)-7-methoxy-4-(methoxyacetyl)-3,6,9-trimethyl-10-oxo-3,4,5,6,7,8,9,10-octahydro-2H-1,4,9-benzoxadiazacyclododecin-12-yl]acetamide: Another derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide, also known as (R)-2-methoxy-N-(piperidin-3-yl)acetamide, is a compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structure, which includes a methoxy group and a piperidine ring, allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C8H16N2O2C_8H_{16}N_2O_2 with a molecular weight of 172.23 g/mol. The presence of the methoxy group enhances its lipophilicity, which is crucial for crossing biological membranes.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes involved in neurological pathways. The piperidine moiety facilitates interactions with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes.

Key Mechanisms

  • Receptor Modulation : The compound may act on neurotransmitter receptors such as serotonin or dopamine receptors, which are pivotal in mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these important signaling molecules.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce neuronal apoptosis in vitro, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduced apoptosis in neuronal cells
AnticancerInhibited growth of cancer cell lines
Enzyme inhibitionModulated neurotransmitter levels

Case Studies

  • Neuroprotection in Cell Models : A study demonstrated that treatment with this compound significantly reduced cell death in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 20 µM to 50 µM, indicating moderate cytotoxicity. Further investigations are warranted to explore its efficacy in vivo .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide

InChI

InChI=1S/C8H16N2O2/c1-12-6-8(11)10-7-3-2-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

RFXWGRKTCDNKCL-SSDOTTSWSA-N

Isomeric SMILES

COCC(=O)N[C@@H]1CCCNC1

Canonical SMILES

COCC(=O)NC1CCCNC1

Origin of Product

United States

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